Potassium (2-cyanophenyl)trifluoroborate

Vue d'ensemble

Description

Potassium (2-cyanophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion with the general formula C7H4BF3KN. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium (2-cyanophenyl)trifluoroborate can be synthesized through the reaction of 2-cyanophenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:

- Dissolving 2-cyanophenylboronic acid in a suitable solvent such as tetrahydrofuran (THF).

- Adding potassium bifluoride to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolating the product by filtration and washing with cold water.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

- Using large reactors to mix 2-cyanophenylboronic acid and potassium bifluoride.

- Controlling the reaction temperature and stirring speed to ensure complete conversion.

- Employing filtration and drying techniques to obtain the final product in high purity.

Analyse Des Réactions Chimiques

3.1. Suzuki-Miyaura Cross-Coupling Reaction

Potassium (2-cyanophenyl)trifluoroborate serves as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organotrifluoroborate in the presence of a palladium catalyst.

-

Mechanism :

-

Oxidative Addition : The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation : The organotrifluoroborate transfers its aryl group to the palladium complex.

-

Reductive Elimination : The coupled product is released, regenerating the catalyst.

-

The reaction conditions typically involve using bases such as potassium carbonate and solvents like toluene or water mixtures, resulting in high yields of biaryl compounds .

3.2. Nucleophilic Substitution Reactions

This compound can also participate in nucleophilic substitution reactions, resulting in substituted phenyl derivatives. These reactions often involve electrophiles such as alkyl halides or sulfonates, leading to various substituted products, which are valuable intermediates in organic synthesis.

3.3. Electrochemical Reactions

Recent studies have explored electrochemical methods utilizing this compound for C(sp²)-C(sp³) cross-coupling reactions. These methods can provide an alternative pathway for coupling reactions, often under milder conditions compared to traditional methods.

-

Mechanism : The electrochemical oxidation generates radical intermediates that can couple with various electrophiles, enhancing the scope of potential products .

4.1. Reactivity Studies

Research indicates that this compound exhibits significant reactivity in various coupling reactions, including:

-

High yields when coupled with electron-rich and electron-deficient aryl halides.

-

Compatibility with diverse functional groups, making it a versatile reagent in organic synthesis .

5.2. Comparison of Catalysts Used

| Catalyst Type | Yield (%) | Notes |

|---|---|---|

| Pd(OAc)₂ | 77% | Commonly used for Suzuki-Miyaura |

| Pd₂(dba)₃ | 62% | Higher conversions observed |

| PEPPSI | 89% | Effective for electron-deficient substrates |

Applications De Recherche Scientifique

Chemical Properties and Structure

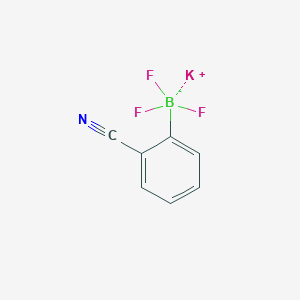

Potassium (2-cyanophenyl)trifluoroborate has the molecular formula and a molecular weight of approximately 212.06 g/mol. It features a trifluoroborate group, which enhances its reactivity in nucleophilic substitution reactions. The compound's structure can be represented as follows:

- Chemical Structure :

Cross-Coupling Reactions

This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives. The incorporation of the cyanophenyl group provides unique electronic properties, making it an attractive choice for synthesizing complex organic molecules.

Case Study : In a study published in Organic Letters, researchers demonstrated the efficiency of this compound in coupling reactions involving various electrophiles, yielding high selectivity and yields under mild conditions .

Synthesis of Fluorinated Compounds

The compound plays a significant role in synthesizing fluorinated organic compounds. Its trifluoroborate moiety can facilitate the introduction of fluorine atoms into aromatic systems, which is crucial for developing pharmaceuticals with improved metabolic stability and bioactivity.

Example : A recent patent highlights its use in synthesizing fluorinated heterocycles that exhibit potent biological activity against cancer cells .

Drug Development

This compound is being explored for its potential in drug development, particularly in creating small-molecule inhibitors for various diseases. The incorporation of the cyanophenyl group can enhance the binding affinity of compounds to biological targets.

Research Insight : Studies have indicated that compounds derived from this compound show promise in inhibiting specific protein kinases involved in cancer progression, making them potential candidates for anticancer therapies .

Targeted Therapeutics

The unique properties of this compound allow for the design of targeted therapeutics that can selectively interact with desired biological pathways. This specificity is crucial for minimizing side effects and enhancing therapeutic efficacy.

Mécanisme D'action

The mechanism by which potassium (2-cyanophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions. The compound undergoes hydrolysis to form the corresponding boronic acid, which then participates in the catalytic cycle of the Suzuki-Miyaura reaction. The key steps include:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparaison Avec Des Composés Similaires

Potassium (2-cyanophenyl)trifluoroborate can be compared with other organotrifluoroborates such as:

- Potassium (cyanomethyl)trifluoroborate

- Potassium (iodomethyl)trifluoroborate

- Potassium (bromomethyl)trifluoroborate

Uniqueness

- Stability : this compound is more stable under air and moisture compared to boronic acids.

- Reactivity : It offers high reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.

- Versatility : Its ability to participate in various types of reactions, including substitution and coupling, highlights its versatility.

By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in their scientific endeavors.

Activité Biologique

Potassium (2-cyanophenyl)trifluoroborate, with the molecular formula C₇H₄BF₃KN, is an organoboron compound notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound has garnered attention not only for its synthetic applications but also for its potential biological activities, particularly in the development of pharmaceuticals and biologically active compounds.

This compound is characterized by its stability and reactivity, making it a valuable reagent in organic synthesis. It primarily acts as a nucleophilic coupling partner in cross-coupling reactions. The mechanism involves several key steps:

- Oxidative Addition : A palladium catalyst inserts into the carbon-halogen bond of an aryl halide.

- Transmetalation : The boronic acid derived from this compound transfers its aryl group to the palladium complex.

- Reductive Elimination : The coupled product is released, regenerating the catalyst.

This mechanism underpins its role in synthesizing complex molecules with potential biological activity .

1. Synthesis of Bioactive Compounds

This compound has been employed in the synthesis of various biologically active compounds, including pharmaceuticals targeting cancer and other diseases. Its application in the Suzuki-Miyaura coupling allows for the formation of biaryl compounds, which are critical intermediates in drug development .

2. Case Studies and Research Findings

- Antitumoral Activity : Research has indicated that derivatives synthesized from this compound exhibit significant antitumoral properties. For instance, compounds synthesized through this methodology have shown growth inhibition in triple-negative breast cancer cell lines with minimal effects on non-tumorigenic cells .

- ROMK Inhibition : A study focused on potassium ion channels found that certain derivatives related to this compound demonstrated selective inhibition of the ROMK potassium channel, which is crucial for renal function and electrolyte balance. This selectivity is significant as it reduces the risk of cardiac arrhythmias associated with hERG channel blockade .

Toxicological Profile

The toxicological assessment of this compound and its derivatives is essential for understanding their safety profiles. Preliminary studies suggest that these compounds do not significantly alter vital biochemical markers or induce toxicity at therapeutic doses .

Table 1: Toxicological Parameters Evaluated

| Parameter | Result |

|---|---|

| Lipid Peroxidation | No significant change |

| Catalase Activity | Unaffected |

| Vitamin C Levels | No alteration |

| δ-Aminolevulinate Dehydratase | No significant change |

| Glutathione S-transferase | Unaffected |

Propriétés

IUPAC Name |

potassium;(2-cyanophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF3N.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGENEVUNRFCCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1C#N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672298 | |

| Record name | Potassium (2-cyanophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929038-12-0 | |

| Record name | Borate(1-), (2-cyanophenyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929038-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (2-cyanophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.